molecular formula C18H23ClN2O3 B5201351 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B5201351
M. Wt: 350.8 g/mol
InChI Key: NNVAEGDGLIJWFI-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a piperazine ring substituted with a 3-chlorophenyl group at the N1 position.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h3-5,12,15-16H,1-2,6-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVAEGDGLIJWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often require the use of a base, such as sodium hydroxide, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Cyclohexanecarboxylic Acid Derivatives with Piperazine/Piperidine Substituents

The following compounds share structural similarities, differing primarily in substituents or heterocyclic modifications:

Compound Name Key Structural Features Pharmacological/Physicochemical Notes Reference
Target Compound : 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid Cyclohexanecarboxylic acid + 3-chlorophenyl-piperazine Hypothesized CNS activity (based on piperazine-cyclohexane analogs targeting 5-HT1A receptors)
ND-7 : 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-... Quinolone-carboxylic acid + 3-chlorophenyl-piperazine Antibiotic candidate; combines fluoroquinolone with piperazine for enhanced bacterial targeting
Rec 27/0224 : Cyclohexanecarboxylic acid, {2-[4-(2-bromo-5-methoxybenzyl)piperazin-1-yl]ethyl}-... Cyclohexanecarboxylic acid + bromo-methoxybenzyl-piperazine High 5-HT1A receptor affinity; used in radioligand displacement assays
2-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid Cyclohexanecarboxylic acid + piperidine (vs. piperazine) with ethoxycarbonyl substituent Piperidine substitution may reduce basicity, altering solubility or metabolism
2-[(4-hydroxypiperidin-1-yl)carbonyl]cyclohexanecarboxylic acid Cyclohexanecarboxylic acid + hydroxypiperidine Hydroxyl group enhances hydrophilicity, potentially improving aqueous solubility

Key Observations :

  • Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and CNS penetration compared to ND-7’s fluoroquinolone motif, which prioritizes bacterial DNA gyrase inhibition .
  • Solubility : Hydroxypiperidine derivatives () exhibit improved solubility over the target compound, a critical factor in drug development .

Triazole-Thione Derivatives with Piperazine Linkers ()

Compounds such as 20a (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) and 21a (fluorophenyl-piperazine analog) demonstrate:

  • Synthetic Efficiency : Yields of 78–82% for triazole-thiones suggest robust synthetic routes for piperazine-linked heterocycles .
  • Structural Flexibility : Substituent variations (bromo, chloro, fluoro) on the phenyl groups enable tuning of electronic and steric properties, which could influence target binding or metabolic clearance.

Pharmacological Profiles of Cyclohexanecarboxamides ()

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, a carboxamide analog, highlights:

  • Receptor Targeting : Piperazine-ethyl-pyridyl motifs are common in dopamine or serotonin receptor ligands, suggesting the target compound may share similar CNS applications .
  • Solubility Challenges : Despite structural complexity, solubility studies for carboxamides emphasize the need for formulation optimization in drug development .

Biological Activity

The compound 2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a derivative of piperazine, which has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, molecular docking studies, and case studies that illustrate its pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of cyclohexanecarboxylic acid derivatives with piperazine moieties. The structural formula can be represented as follows:

C16H20ClN2O3\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. In one study, compounds were evaluated using the tube dilution technique, revealing that certain derivatives displayed comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay demonstrated that derivatives exhibited varying levels of cytotoxicity against cancer cell lines. Notably, one study highlighted that certain synthesized compounds showed promising anticancer activity, although they were less effective than established chemotherapeutics like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between this compound and biological targets. These studies utilize software like Schrodinger to predict binding affinities and modes of interaction with specific proteins involved in disease pathways. The results suggest that the compound can effectively bind to targets implicated in cancer progression and microbial resistance, which may explain its observed biological activities .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several piperazine derivatives were synthesized, including this compound. The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

CompoundMIC (µg/mL)Activity
Ciprofloxacin0.5Standard
Fluconazole1Standard
This compound2Significant

Case Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of the compound against human breast cancer cell lines (MCF-7). The study utilized the MTT assay to measure cell viability post-treatment. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045

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